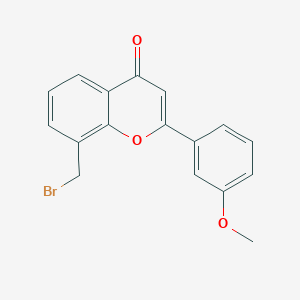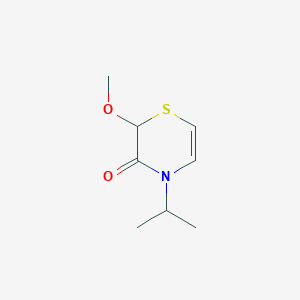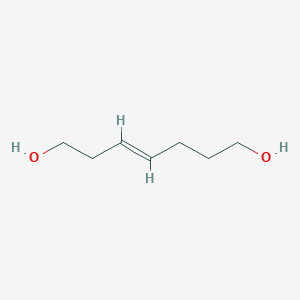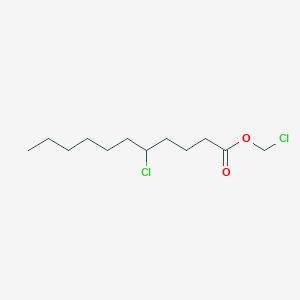
Chloromethyl 5-chloroundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 5-chloroundecanoate is an organic compound with the molecular formula C12H22Cl2O2. It is a chlorinated ester derived from 5-chloroundecanoic acid and chloromethyl alcohol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloromethyl 5-chloroundecanoate can be synthesized through the esterification of 5-chloroundecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 5-chloroundecanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-chloroundecanoic acid and chloromethyl alcohol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are usually performed under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of 5-chloroundecanoic acid.
Hydrolysis: The major products are 5-chloroundecanoic acid and chloromethyl alcohol.
Oxidation: Oxidation products include carboxylic acids and other oxidized derivatives.
Applications De Recherche Scientifique
Chloromethyl 5-chloroundecanoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Research into potential pharmaceutical applications includes the development of new drug candidates and the study of drug-receptor interactions.
Industry: this compound is used in the production of specialty chemicals, polymers, and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of chloromethyl 5-chloroundecanoate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyl 5-chlorodecanoate: Similar in structure but with a shorter carbon chain.
Chloromethyl 5-chlorododecanoate: Similar in structure but with a longer carbon chain.
Chloromethyl 5-bromoundecanoate: Similar in structure but with a bromine atom instead of a chlorine atom.
Uniqueness
Chloromethyl 5-chloroundecanoate is unique due to its specific carbon chain length and the presence of both chloromethyl and chloro groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific chemical and industrial applications.
Propriétés
Numéro CAS |
80418-91-3 |
|---|---|
Formule moléculaire |
C12H22Cl2O2 |
Poids moléculaire |
269.20 g/mol |
Nom IUPAC |
chloromethyl 5-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-4-5-7-11(14)8-6-9-12(15)16-10-13/h11H,2-10H2,1H3 |
Clé InChI |
YEZLUIOASUOLRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC(=O)OCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




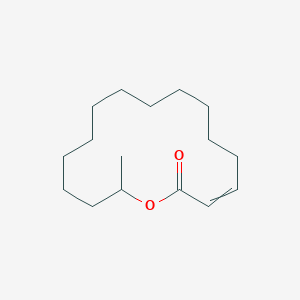
![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)
![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)
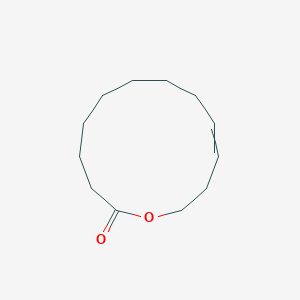

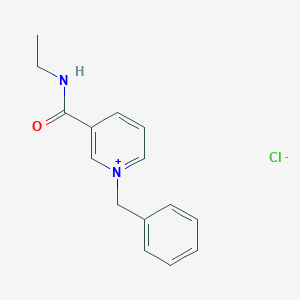
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
